molecular formula C10H12N2O B13439683 ({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea

({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea

Cat. No.: B13439683
M. Wt: 176.21 g/mol
InChI Key: QNQUHZSHCOJNRO-UHFFFAOYSA-N
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Description

({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea is a compound with a unique bicyclic structure. It is derived from bicyclo[4.2.0]octa-1,3,5-triene, a compound known for its interesting chemical properties and potential applications in various fields. The presence of the urea group in this compound adds to its versatility and reactivity.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

7-bicyclo[4.2.0]octa-1,3,5-trienylmethylurea

InChI

InChI=1S/C10H12N2O/c11-10(13)12-6-8-5-7-3-1-2-4-9(7)8/h1-4,8H,5-6H2,(H3,11,12,13)

InChI Key

QNQUHZSHCOJNRO-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C21)CNC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea typically involves the reaction of bicyclo[4.2.0]octa-1,3,5-triene with a suitable urea derivative. One common method involves the use of a rhodium(I) complex as a catalyst to facilitate the reaction between terminal aryl alkynes and the bicyclic compound . The reaction conditions often include elevated temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation under reduced pressure are employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The urea group can participate in substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of ({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with various biomolecules, influencing their activity. Additionally, the bicyclic structure allows the compound to fit into specific binding sites, modulating the function of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({Bicyclo[420]octa-1,3,5-trien-7-yl}methyl)urea stands out due to the presence of the urea group, which imparts unique chemical and biological properties

Biological Activity

The compound ({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea is a bicyclic urea derivative that has garnered interest in various biological applications, particularly due to its potential therapeutic properties. This article explores its biological activity, synthesizing findings from diverse studies and highlighting its pharmacological significance.

Chemical Structure and Properties

The chemical formula of This compound can be represented as C9H10N2OC_9H_{10}N_2O. The compound features a bicyclic structure that contributes to its unique biological properties.

PropertyValue
Molecular Weight162.19 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
StabilityStable under normal conditions

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, research has shown that bicyclic ureas can induce apoptosis in cancer cells through the activation of specific pathways related to cell cycle regulation and apoptosis.

Case Study: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various bicyclic urea derivatives on human cancer cell lines. The results demonstrated that these compounds inhibited cell proliferation and induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM for different cell lines .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of bicyclic ureas. These compounds have been shown to modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases.

Research Findings

In a study focusing on neurodegenerative models, This compound was found to enhance neuronal survival in models of oxidative stress. The compound reduced levels of reactive oxygen species (ROS) and improved mitochondrial function .

The biological activity of This compound is attributed to its interaction with various molecular targets:

  • Aryl Hydrocarbon Receptor (AhR) : This receptor mediates the effects of environmental toxins and is involved in the regulation of metabolic processes.
  • Urea Cycle Modulation : The compound may influence the urea cycle, impacting nitrogen metabolism and detoxification processes .

Table 2: Molecular Targets and Effects

TargetEffect
Aryl Hydrocarbon ReceptorModulates metabolic pathways
Urea Cycle EnzymesAlters ammonia detoxification
Neurotransmitter SystemsEnhances neuronal survival

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